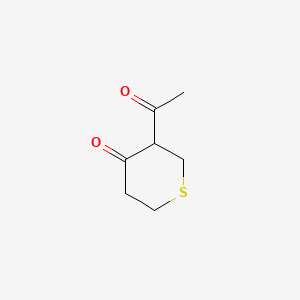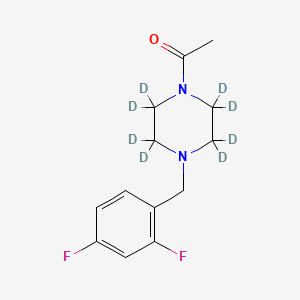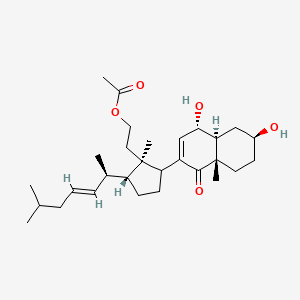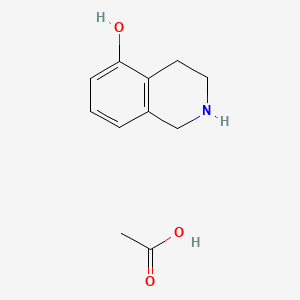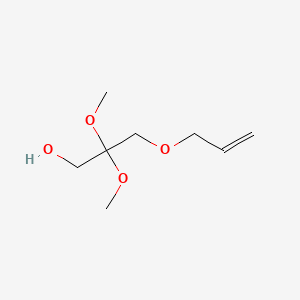
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride, also known as NBQX, is a competitive antagonist of AMPA receptors. It is a synthetic compound that has been widely used in scientific research for its ability to block the activity of AMPA receptors in the brain.
Mechanism of Action
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is a competitive antagonist of AMPA receptors, which means that it binds to the same site on the receptor as the neurotransmitter glutamate, but does not activate the receptor. By blocking the activity of AMPA receptors, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride reduces the excitability of neurons in the brain.
Biochemical and Physiological Effects:
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to have a range of biochemical and physiological effects in the brain. It has been found to reduce the amplitude and frequency of excitatory postsynaptic potentials (EPSPs), which are the electrical signals that neurons use to communicate with each other. 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has also been found to reduce the release of glutamate, the neurotransmitter that activates AMPA receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is that it is a highly specific and selective antagonist of AMPA receptors. This means that it can be used to study the role of these receptors without affecting other neurotransmitter systems in the brain. However, one limitation of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is that it has a relatively short half-life, which means that it needs to be continuously administered in experiments.
Future Directions
There are many potential future directions for research on 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to have neuroprotective effects in animal models of these diseases, and further research could help to develop new treatments. Another area of interest is the use of 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride in combination with other drugs to enhance its therapeutic effects. For example, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been shown to enhance the effects of antidepressant drugs in animal models of depression.
Synthesis Methods
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride is synthesized through a multistep process involving the reaction of 4-nitrophenylacetic acid with butyl lithium, followed by the reaction of the resulting intermediate with 4-methoxybenzaldehyde. The final product is obtained by the reaction of the intermediate with hydrochloric acid.
Scientific Research Applications
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride has been widely used in scientific research to study the role of AMPA receptors in the brain. AMPA receptors are involved in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By blocking the activity of AMPA receptors, researchers can investigate the role of these receptors in learning, memory, and other cognitive processes.
properties
CAS RN |
1346603-04-0 |
|---|---|
Product Name |
2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanal Hydrochloride |
Molecular Formula |
C19H23ClN2O4 |
Molecular Weight |
378.853 |
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanone;hydrochloride |
InChI |
InChI=1S/C19H22N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,20H,3-4,13H2,1-2H3;1H |
InChI Key |
ZJKMDLLJQONBQQ-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(=O)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)
